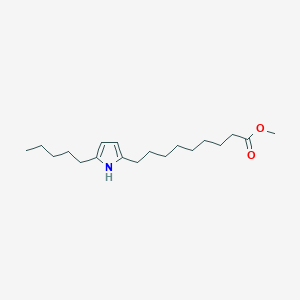
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a nonanoic acid chain and a pentyl group attached to the pyrrole ring, with a methyl ester functional group.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include a suitable nonanoic acid derivative and a pentyl-substituted amine. The reaction is typically carried out in the presence of a catalyst such as iron (III) chloride under mild conditions to yield the desired pyrrole compound .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: This compound has a shorter acetic acid chain and a methyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 2-pentyl: Lacking the ester and nonanoic acid functionalities, this compound exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88647-08-9 |
|---|---|
Molekularformel |
C19H33NO2 |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
methyl 9-(5-pentyl-1H-pyrrol-2-yl)nonanoate |
InChI |
InChI=1S/C19H33NO2/c1-3-4-9-12-17-15-16-18(20-17)13-10-7-5-6-8-11-14-19(21)22-2/h15-16,20H,3-14H2,1-2H3 |
InChI-Schlüssel |
VMGZODCKBAINLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(N1)CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


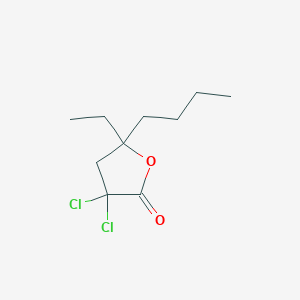
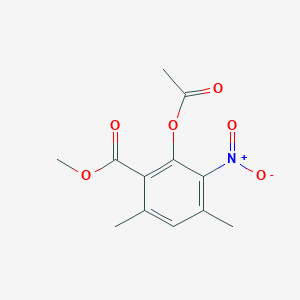
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)
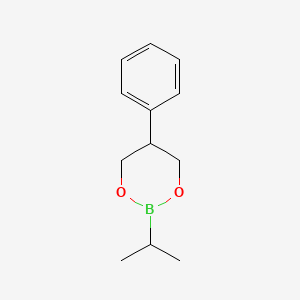
![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
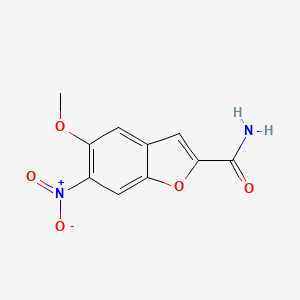
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
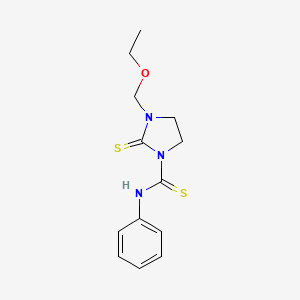
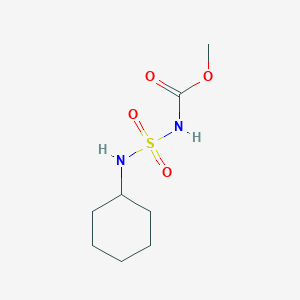
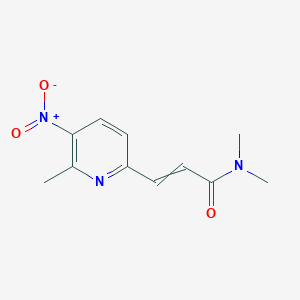
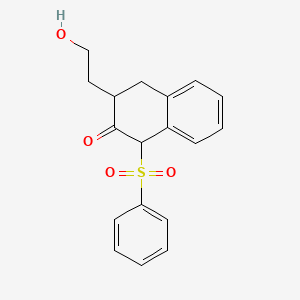
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
